2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-21-12-14-23(15-13-21)29-32-26-19-33(18-22-8-4-3-5-9-22)17-16-24(26)30(36)34(29)20-28(35)31-25-10-6-7-11-27(25)37-2/h3-15H,16-20H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCJTJECJBLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidine derivative with 2-methoxyphenyl acetic acid under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Therapeutic Potential
The compound has been investigated for its role as an inhibitor in various biological pathways, particularly in cancer treatment:
- Cancer Therapy : Compounds within the pyrido[3,4-d]pyrimidine class have shown efficacy in targeting specific kinases involved in tumor growth and proliferation. For instance, derivatives have been noted for their ability to inhibit the activity of tyrosine-protein kinases, which are often overexpressed in cancer cells .
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : Studies have demonstrated that derivatives of pyrido[3,4-d]pyrimidines can significantly inhibit cell proliferation in various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer progression.
Synthesis and Modification
The synthesis of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide typically involves several steps that can be optimized for yield and purity:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Condensation at 150°C in DMF | 85% |
| 2 | Cyclization at room temperature | 90% |
| 3 | Purification via recrystallization | >95% |
These conditions are critical for producing compounds with enhanced biological activity or altered pharmacokinetic properties .
Case Study 1: Inhibition of Kinases
A study conducted on a related pyrido[3,4-d]pyrimidine derivative demonstrated significant inhibition of the EPH receptor family, which is implicated in various cancers. The results indicated a dose-dependent response with IC50 values comparable to existing chemotherapeutic agents .
Case Study 2: Antiproliferative Activity
Another investigation assessed the antiproliferative effects of the compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours of exposure . This underscores its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Compound A’s pyrido[3,4-d]pyrimidin-4-one core distinguishes it from analogues with alternative fused heterocycles:
Key Observations :
- Pyrido vs. Thieno Cores: The pyrido core in Compound A introduces nitrogen atoms, enhancing hydrogen-bonding capacity compared to sulfur-containing thieno derivatives .
- Substituent Effects : The 2-methoxyphenyl group in Compound A may improve solubility over chloro- or ethoxy-substituted analogues (e.g., ).
Substituent-Driven Physicochemical Properties
Aryl Group Modifications
- 2-Methoxy vs. 2,5-Dimethylphenyl : Compound A’s 2-methoxyphenyl acetamide (logP ~3.5 estimated) is less lipophilic than the 2,5-dimethylphenyl variant (logP ~4.2) in , favoring aqueous solubility.
Acetamide Linker Variations
- N-(2-Methoxyphenyl) : The methoxy group’s electron-donating nature may stabilize hydrogen bonding with biological targets compared to unsubstituted phenyl groups.
Spectroscopic Characterization
- 1H NMR: Compound A’s spectrum would show distinct shifts for benzyl (δ ~4.5 ppm), methoxy (δ ~3.8 ppm), and pyrido-pyrimidine protons (δ ~7.0–8.5 ppm), differing from sulfur-containing analogues (e.g., thieno protons at δ ~6.5–7.5 ppm ).
- Mass Spectrometry : Molecular networking (as in ) could differentiate Compound A’s fragmentation pattern (e.g., loss of acetamide moiety at m/z 506 → 463) from analogues like (m/z 467 → 424).
Biological Activity
The compound 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide is a member of the pyrido[3,4-d]pyrimidine family. Its complex structure features multiple aromatic rings and functional groups that contribute to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.6 g/mol. The compound exhibits moderate solubility in organic solvents due to its hydrophobic aromatic components. It is expected to be a solid at room temperature and may be sensitive to light or moisture depending on the substituents present.
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class often interact with specific enzymes or receptors in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have shown activity against various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may target certain receptors that are overexpressed in pathological conditions.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidines:
- Targeting Kinases : Compounds with similar structures have been reported to inhibit tyrosine kinases associated with tumor growth. For instance, a related compound demonstrated significant inhibition of EPH receptors implicated in cancer metastasis .
- Cell Viability Assays : In vitro studies have shown that derivatives of pyrido[3,4-d]pyrimidines can reduce cell viability in various cancer cell lines by inducing apoptosis .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that similar compounds can suppress the production of pro-inflammatory cytokines in immune cells .
- Mechanistic Insights : The inhibition of specific phospholipases has been linked to reduced inflammation in animal models .
Synthesis and Biological Evaluation
A recent study synthesized several derivatives of pyrido[3,4-d]pyrimidine and evaluated their biological activities . The findings revealed:
- Structure-Activity Relationship (SAR) : Modifications on the benzyl and methoxy groups significantly influenced the biological activity. Compounds with electron-donating groups exhibited enhanced potency against cancer cell lines.
- In Vivo Studies : Animal models treated with selected derivatives showed reduced tumor growth compared to controls.
Comparative Analysis
The following table summarizes key findings from various studies on related compounds:
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis involves multi-step reactions starting with pyrido[3,4-d]pyrimidinone core formation, followed by benzylation and acetamide coupling. Key steps include:
- Core formation : Cyclization of precursors under reflux with catalysts like triethylamine in anhydrous DMF .
- Benzylation : Use of benzyl halides in polar aprotic solvents (e.g., DCM) at controlled temperatures (0–5°C) to avoid side reactions .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) under nitrogen atmosphere .
- Purity control : Monitor reactions using TLC (silica gel, hexane/EtOAc) and confirm final purity via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for benzyl/methoxyphenyl groups) and carbonyl resonances (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- FTIR : Validate amide C=O stretches (~1650 cm⁻¹) and pyrimidinone C=O (~1700 cm⁻¹) .
Q. What solvent systems are optimal for solubility in biological assays?
- Methodological Answer : Limited aqueous solubility is common; use DMSO for stock solutions (10–20 mM). For in vitro assays, dilute in PBS or cell culture medium with ≤0.1% DMSO to avoid cytotoxicity. Sonication or mild heating (37°C) may aid dissolution .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrido[3,4-d]pyrimidinone core?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) while maintaining >80% yield .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional reflux | 65 | 92 |
| Microwave, 120°C | 85 | 95 |
| Catalyst (ZnCl₂) | 78 | 90 |
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Metabolic stability testing : Incubate with liver microsomes to assess if rapid degradation explains variable IC₅₀ values .
- Structure-activity relationship (SAR) : Compare analogs (e.g., substituent effects on the methoxyphenyl group) to isolate bioactive moieties .
Q. How to design in vivo studies for pharmacokinetic profiling?
- Methodological Answer :
- Dosing : Administer via intravenous (IV) or oral gavage (10 mg/kg) in rodent models.
- Sampling : Collect plasma at intervals (0.5, 1, 4, 8, 24 hrs) and analyze via LC-MS/MS .
- Key parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) .
Methodological Challenges & Solutions
Q. How to address low yields during acetamide coupling?
- Solution :
- Pre-activate carboxylic acid with HATU instead of EDC for higher efficiency .
- Use Schlenk techniques to exclude moisture, which hydrolyzes intermediates .
Q. What computational tools predict target binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase, PDB: 1M17) to model interactions with the pyridopyrimidinone core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
